Cycloeicosane

Descripción

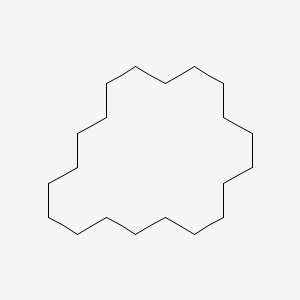

Structure

3D Structure

Propiedades

Número CAS |

296-56-0 |

|---|---|

Fórmula molecular |

C20H40 |

Peso molecular |

280.5 g/mol |

Nombre IUPAC |

cycloicosane |

InChI |

InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2 |

Clave InChI |

ZBLGFUHEYYJSSE-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCCCCCCCCCCCCCCC1 |

Origen del producto |

United States |

Foundational & Exploratory

Cycloeicosane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon belonging to the cycloalkane family. As a simple, non-polar molecule, it serves as a fundamental scaffold in organic chemistry and can be a reference compound in various analytical and physicochemical studies. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and characterization. Due to its nature as a simple hydrocarbon, this compound is not known to be involved in biological signaling pathways.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀ | [1][2][3] |

| Molecular Weight | 280.53 g/mol | [1][2][4] |

| CAS Number | 296-56-0 | [1][2][3] |

| Appearance | White crystalline solid (at STP) | |

| Melting Point | 335 K (61.85 °C) | [4] |

| Boiling Point | 387.2 °C at 760 mmHg | [3] |

| Density | 0.79 g/cm³ | [3] |

| Vapor Pressure | 7.47 x 10⁻⁶ mmHg at 25°C | [3] |

| Refractive Index | 1.4664 | [3] |

| Octanol/Water Partition Coefficient (logP) | 7.802 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source(s) |

| ¹³C NMR | A single peak is expected in a proton-decoupled spectrum due to the chemical equivalence of all carbon atoms. | [1] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 280, with a fragmentation pattern characteristic of large cycloalkanes. | [1][2] |

| Infrared (IR) Spectroscopy | The spectrum is characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending (scissoring) vibrations around 1450-1470 cm⁻¹. The absence of other functional group absorptions is a key feature. |

Experimental Protocols

Synthesis of Large-Ring Cycloalkanes (e.g., this compound)

The synthesis of large cycloalkanes like this compound can be challenging due to the low probability of intramolecular cyclization compared to intermolecular polymerization. A common strategy involves the acyloin condensation of a long-chain dicarboxylic acid ester, followed by reduction.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to Cycloeicosane (CAS Number 296-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeicosane, with the CAS number 296-56-0, is a large, saturated cyclic hydrocarbon belonging to the cycloalkane family.[1][2] Its twenty-carbon ring structure results in a molecule with considerable conformational flexibility and minimal ring strain compared to smaller cycloalkanes.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of this compound. Furthermore, it explores the potential, though currently underexplored, applications in drug development and biological systems, drawing parallels with other macrocyclic compounds.

Chemical and Physical Properties

This compound is a non-polar, hydrophobic molecule with the chemical formula C₂₀H₄₀.[1] Its properties are characteristic of large alkanes, with a high boiling point and melting point due to significant van der Waals forces. The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 280.53 | g/mol |

| Melting Point | 61-64 | °C |

| Boiling Point | 387.2 | °C at 760 mmHg |

| Density | 0.79 | g/cm³ |

| Refractive Index | 1.433 |

Data sourced from various chemical databases.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit |

| Standard Enthalpy of Formation (Gas) | -349.5 ± 2.9 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid) | -13235.2 ± 2.5 | kJ/mol |

| Molar Heat Capacity at 298.15 K (Liquid) | 496.8 | J/(mol·K) |

Data sourced from various chemical databases.

Synthesis and Purification

The synthesis of large cycloalkanes like this compound can be challenging due to the low probability of intramolecular cyclization over intermolecular polymerization.[4] However, several methods have been developed to overcome this, with the Acyloin condensation followed by Wolff-Kishner reduction being a classical and effective approach.

Experimental Protocol: Synthesis of this compound via Acyloin Condensation and Wolff-Kishner Reduction

This two-step synthesis first forms the cyclic α-hydroxyketone (cycloeicosanoin) from a long-chain diester, which is then reduced to the corresponding cycloalkane.

Step 1: Acyloin Condensation of Diethyl Eicosanedioate [5][6][7][8][9]

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with dry xylene and finely dispersed sodium metal under an inert nitrogen atmosphere.

-

Addition of Diester: A solution of diethyl eicosanedioate in dry xylene is added dropwise to the stirred suspension of sodium over several hours. The reaction mixture is maintained at reflux temperature. The use of high-dilution techniques can favor the intramolecular cyclization.

-

Workup: After the reaction is complete (indicated by the consumption of sodium), the mixture is cooled, and the excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, washed with dilute acid and then water, and dried over anhydrous sodium sulfate.

-

Isolation of Cycloeicosanoin: The solvent is removed under reduced pressure to yield the crude cycloeicosanoin, which can be purified by recrystallization or chromatography.

Step 2: Wolff-Kishner Reduction of Cycloeicosanoin [10][11][12][13][14]

-

Formation of Hydrazone: The purified cycloeicosanoin is dissolved in a high-boiling solvent such as diethylene glycol, and hydrazine (B178648) hydrate (B1144303) is added. The mixture is heated to form the hydrazone intermediate.

-

Reduction: A strong base, such as potassium hydroxide, is added to the reaction mixture, and the temperature is raised to facilitate the reduction and the evolution of nitrogen gas.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane. The organic extract is washed with water, dried, and the solvent is evaporated.

-

Purification of this compound: The resulting crude this compound is purified by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) to yield pure, crystalline this compound.[15][16][17][18][19]

Synthesis Workflow Diagram

References

- 1. This compound | C20H40 | CID 520444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloalkane - Wikipedia [en.wikipedia.org]

- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bspublications.net [bspublications.net]

- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 9. The acyloin condensation. Synthesis of a [4,2,2]-propellane (tricyclo[4,2,2,01,6]decane)1 derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. US2637749A - Process for purification of cyclohexane - Google Patents [patents.google.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Purification [chem.rochester.edu]

An In-Depth Technical Guide to Cycloeicosane: Molecular Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon, a member of the cycloalkane family. Its twenty-carbon ring structure imparts specific physicochemical properties that are of interest in various fields of chemical research, including materials science and synthetic chemistry. This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and spectroscopic data of this compound. It also details a representative experimental protocol for its synthesis via catalytic hydrogenation, a common method for the preparation of large-ring cycloalkanes.

Molecular Formula and Structure

The molecular formula of this compound is C₂₀H₄₀.[1][2] This empirical formula indicates a saturated cyclic structure containing twenty carbon atoms and forty hydrogen atoms. The carbon atoms are arranged in a single, non-planar ring, and all carbon-carbon bonds are single bonds.

The structure of this compound can be represented in several ways:

-

SMILES: C1CCCCCCCCCCCCCCCCCCC1[1]

-

InChI: InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2[1]

-

CAS Number: 296-56-0[1]

Due to the flexibility of the large ring, this compound can exist in numerous conformations. The carbon atoms are sp³ hybridized, leading to a puckered, three-dimensional structure rather than a flat ring, which minimizes steric and angle strain.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of the this compound ring structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are characteristic of large, nonpolar hydrocarbons.

| Property | Value | Unit | Reference |

| Molecular Weight | 280.53 | g/mol | [2] |

| Melting Point | 335 | K | [3] |

| Boiling Point | 387.2 | °C at 760 mmHg | |

| Density | 0.79 | g/cm³ | |

| Flash Point | 176.7 | °C | |

| Vapor Pressure | 7.47E-06 | mmHg at 25°C |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Materials:

-

Cycloeicosadiene (substrate)

-

Palladium on carbon (Pd/C, 5% or 10%) catalyst

-

Ethanol (or other suitable solvent such as hexane (B92381) or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Preparation of the Reaction Mixture: In a suitable hydrogenation flask, dissolve the cycloeicosadiene in a sufficient amount of ethanol. The concentration will depend on the scale of the reaction but should be dilute enough to ensure efficient stirring.

-

Addition of Catalyst: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove any oxygen, which can be a safety hazard and may poison the catalyst.

-

Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, it should be filled with hydrogen. For larger-scale reactions, a Parr hydrogenator is used, allowing for controlled pressure. The reaction is typically stirred vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the solvent to recover all the product. Caution: The palladium catalyst on Celite is pyrophoric and should not be allowed to dry in the air. It should be kept wet with solvent and disposed of appropriately.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule in solution, leading to chemical shift equivalence for many of the carbon atoms. The spectrum of this compound has been reported in the literature.[1][4] In a solvent like deuterochloroform (CDCl₃), a single sharp peak is expected for all the methylene (B1212753) (-CH₂-) carbons in the ring, typically in the range of 25-30 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 280, corresponding to the molecular weight of C₂₀H₄₀.[2]

Fragmentation Pattern:

The fragmentation of large cycloalkanes is complex. Common fragmentation pathways involve the initial opening of the ring to form a linear radical cation, which then undergoes further fragmentation. Characteristic fragmentation patterns for cycloalkanes include the loss of small neutral molecules like ethene (C₂H₄, mass 28) and propene (C₃H₆, mass 42). This leads to a series of cluster peaks separated by 14 mass units (-CH₂-). For this compound, one would expect to see a series of fragment ions at m/z values corresponding to [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺. A detailed analysis of the mass spectrum of macrocyclic alkanes indicates characteristic fragment ions and base peaks at m/z 97, 111, 125, etc., which can be generated by cleavage and hydrogen rearrangement.[5]

Diagram of a General Experimental Workflow for Analysis

Caption: Workflow from synthesis to analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Large-Ring Cycloalkanes with a Focus on Cycloeicosane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic strategies for constructing large-ring cycloalkanes, molecules of significant interest in medicinal chemistry, materials science, and fragrance research. The synthesis of these macrocycles, such as cycloeicosane (a 20-membered ring), presents unique challenges due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization. This guide details the core methodologies developed to overcome these hurdles, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and workflows.

Core Principles in Macrocyclization

The successful synthesis of large-ring cycloalkanes hinges on reaction conditions that favor intramolecular ring closure over competing intermolecular reactions. The primary strategy employed is the High-Dilution Principle . By maintaining a very low concentration of the acyclic precursor, the probability of one reactive end of a molecule encountering the other end of the same molecule is increased relative to it encountering a different molecule.[1][2] This is typically achieved by the slow addition of the precursor to a large volume of solvent, often using syringe pumps for precise control.[2]

Another key concept is template-directed synthesis , where a metal ion or another molecular entity is used to pre-organize the acyclic precursor into a conformation that facilitates cyclization. This pre-organization minimizes the entropic penalty of bringing the reactive ends together.

Key Synthetic Methodologies

Several classical and modern organic reactions have been adapted for the synthesis of large-ring cycloalkanes. The choice of method often depends on the desired ring size, functional group tolerance, and the availability of starting materials.

Acyloin Condensation

The Acyloin condensation is a powerful and classical method for the synthesis of cyclic α-hydroxy ketones (acyloins) from long-chain dicarboxylic esters.[3] The reaction involves the reductive coupling of two ester groups using metallic sodium in an aprotic solvent like toluene (B28343) or xylene.[4] The resulting acyloin can then be reduced to the corresponding cycloalkane. A significant advantage of this method is that it is less sensitive to high-dilution conditions compared to other methods, as the reaction is believed to occur on the surface of the sodium metal, which inherently favors intramolecular reactions for long chains.[4]

Yields for acyloin condensation are notably dependent on ring size, with good to excellent yields (>70%) being reported for rings of 12 members or more.[5] The addition of chlorotrimethylsilane (B32843) (TMSCl) as a trapping agent for the enediolate intermediate significantly improves yields by preventing side reactions like the Dieckmann condensation.[1][6]

Quantitative Data for Acyloin Condensation

| Ring Size | Starting Material | Product | Yield (%) | Reference |

| 10 | Diethyl sebacate | Sebacoin | ~80% | [4] |

| 12 | Diethyl dodecanedioate | 12-membered acyloin | 68% | [1] |

| 13 | Diethyl tridecanedioate | 13-membered acyloin | 84% | [1] |

| 14 | Diethyl tetradecanedioate | 14-membered acyloin | 67% | [1] |

| >10 | Long-chain dicarboxylic esters | Cyclic acyloins | 60-95% | [3] |

Experimental Workflow: Acyloin Condensation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 6. bspublications.net [bspublications.net]

Conformational Landscape of Cycloeicosane: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanes, particularly those with large ring structures (macrocycles), are of significant interest in various fields of chemistry, including medicinal chemistry and materials science. Their conformational flexibility allows them to adopt a multitude of shapes, influencing their physical, chemical, and biological properties. Cycloeicosane (C₂₀H₄₀), a twenty-membered cycloalkane, represents a fascinating case study in the conformational analysis of large rings. Its considerable number of degrees of freedom leads to a complex potential energy surface with numerous local minima. Understanding the conformational preferences of this compound is crucial for designing molecules with specific three-dimensional structures and for predicting their interactions with biological targets.

This technical guide provides an in-depth analysis of the conformational landscape of this compound, drawing upon computational and theoretical studies. It is intended to serve as a comprehensive resource for researchers engaged in the study of macrocyclic compounds.

Core Concepts in Cycloalkane Conformational Analysis

The conformation of a cycloalkane is determined by a delicate balance of several types of strain:

-

Angle Strain: Deviation from ideal tetrahedral bond angles (109.5° for sp³ hybridized carbon atoms). In large rings like this compound, angle strain is generally low as the ring can pucker to accommodate near-ideal angles.

-

Torsional Strain (Pitzer Strain): Arises from the eclipsing of bonds on adjacent atoms. Cycloalkanes adopt puckered conformations to stagger these bonds and minimize this strain.

-

Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring from each other. This becomes a significant factor in medium-sized rings (8-11 members) and continues to play a role in the conformation of larger rings.

For large cycloalkanes like this compound, the conformational landscape is vast. The molecule can adopt various shapes, often described by the arrangement of its corner, side, and top/bottom atoms. Dale has proposed a nomenclature for describing the conformations of large rings based on the number of bonds in each "side" of the ring. For this compound, a key conformation is the quadrangular or "diamond lattice" conformation.

Conformational Analysis of this compound

Computational methods, particularly molecular mechanics, have been instrumental in elucidating the conformational preferences of this compound. A seminal study by Mastryukov, Allinger, and Almenningen utilized the MM2 force field to explore the conformational space of several large cycloalkanes, including this compound.

Their findings indicate that for this compound, the most stable conformation is a rectangular-like structure, often referred to as the "diamond lattice" conformation. In this conformation, the carbon atoms lie on a diamond lattice, which minimizes all types of strain.

Quantitative Conformational Data

The following table summarizes the key geometric parameters for the calculated lowest-energy conformation of this compound based on molecular mechanics (MM2) calculations.

| Parameter | Value |

| Symmetry | D₂ |

| Total Strain Energy (kcal/mol) | 10.4 |

| C-C Bond Length (Å) | 1.536 |

| C-C-C Bond Angle (°) | 114.6 |

| C-C-C-C Torsion Angle (°) | 59.9 (gauche), 173.9 (anti) |

Data sourced from studies on large-ring cycloalkane conformations.

Experimental and Computational Methodologies

The conformational analysis of large, flexible molecules like this compound relies heavily on a synergistic approach combining experimental techniques and computational modeling.

Computational Protocols

1. Molecular Mechanics (MM) and Force Fields:

Molecular mechanics is the primary computational tool for studying large cycloalkanes due to its efficiency. The accuracy of MM calculations is highly dependent on the quality of the force field used.

-

Force Field: A set of potential energy functions and parameters that describe the interactions between atoms in a molecule. For hydrocarbons like this compound, force fields such as MM2, MM3, MM4, and OPLS (Optimized Potentials for Liquid Simulations) are commonly employed. These force fields have been parameterized to reproduce experimental data for a wide range of organic molecules.

-

Conformational Search Algorithms: Due to the vast number of possible conformations, sophisticated search algorithms are necessary to locate the global and low-energy local minima on the potential energy surface. Common methods include:

-

Systematic Search: Rotating all rotatable bonds by a defined increment. This is computationally expensive and generally not feasible for a molecule as large as this compound.

-

Stochastic/Monte Carlo Methods: Randomly altering the coordinates of the atoms and then minimizing the energy. This is a more efficient way to explore the conformational space.

-

Molecular Dynamics (MD): Simulating the motion of the atoms over time at a given temperature, allowing the molecule to overcome energy barriers and explore different conformations.

-

Logical Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of a macrocycle like this compound.

Experimental Protocols

While computational methods are powerful, experimental validation is crucial.

1. X-ray Crystallography:

This technique provides the most precise information about the conformation of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction can determine its three-dimensional structure, including bond lengths, bond angles, and torsion angles. This experimental structure serves as a benchmark for validating computational models.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

¹H and ¹³C NMR: At room temperature, large flexible molecules like this compound undergo rapid conformational interconversion. This results in averaged NMR signals, often appearing as a single sharp peak for all the chemically equivalent protons or carbons.

-

Dynamic NMR (DNMR): By lowering the temperature, it is possible to slow down the conformational exchange to the NMR timescale. This can lead to the decoalescence of the averaged signals into multiple peaks, representing the individual conformations present at low temperatures. The energy barriers for conformational interconversions can be determined from the coalescence temperature.

-

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. This can be used to determine the relative proximity of different parts of the molecule, which is invaluable for elucidating the predominant conformation(s) in solution.

Interconversion of Conformers

The various low-energy conformations of this compound are not static but are in dynamic equilibrium. The interconversion between these conformers proceeds through transition states, and the energy barriers for these processes determine the rate of interconversion.

Illustrative Conformational Interconversion Pathway:

Caption: A simplified energy profile for the interconversion between two conformers of this compound.

Conclusion

The conformational analysis of this compound reveals a complex energy landscape dominated by a highly symmetric, low-energy "diamond lattice" structure. The exploration of this landscape is made possible through the application of robust computational methods, particularly molecular mechanics with specialized force fields and conformational search algorithms. Experimental techniques such as X-ray crystallography and dynamic NMR spectroscopy provide essential data for validating and refining these computational models. A thorough understanding of the conformational preferences and dynamics of this compound and other large cycloalkanes is fundamental for the rational design of novel molecules with tailored three-dimensional structures for applications in drug discovery and materials science.

Spectroscopic Analysis of Cycloeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cycloeicosane (C₂₀H₄₀), a saturated macrocyclic alkane. The information presented herein is intended to support research and development activities where the characterization of this molecule is required. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, all carbon and hydrogen atoms are chemically equivalent. This results in simplified NMR spectra.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Reference |

| ¹³C | ~27 | C₆D₆ | Singlet | [1] |

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions. The key feature is a single peak, confirming the equivalence of all 20 carbon atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Note |

| ¹H | ~1.4 | Singlet (broad) | Due to the chemical equivalence of all 40 protons, a single, often broad, signal is expected. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a large, unstrained cycloalkane, dominated by C-H stretching and bending vibrations.[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₂ Rocking | ~720 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The molecular ion peak is observed, and the fragmentation pattern is typical for large cycloalkanes, characterized by clusters of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[4]

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 85 | C₃H₅⁺ |

| 43 | 100 | C₃H₇⁺ |

| 55 | 95 | C₄H₇⁺ |

| 57 | 98 | C₄H₉⁺ |

| 69 | 80 | C₅H₉⁺ |

| 71 | 75 | C₅H₁₁⁺ |

| 83 | 65 | C₆H₁₁⁺ |

| 85 | 60 | C₆H₁₃⁺ |

| 97 | 50 | C₇H₁₃⁺ |

| 280 | 15 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹H NMR spectra of solid this compound.

Methodology:

-

Sample Preparation:

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹³C and ¹H.

-

Temperature: Room temperature.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 or more.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the solvent peak or TMS.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Methodology (Thin Film Method):

-

Sample Preparation:

-

Place a small amount of this compound in a clean vial.

-

Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or hexane) to dissolve the solid.

-

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe or by gas chromatography if the sample is sufficiently volatile.

-

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: m/z 30 - 400.

-

-

Detection:

-

An electron multiplier or other suitable detector is used to detect the ions.

-

-

Data Acquisition and Processing:

-

The instrument control software acquires the mass spectrum.

-

The data is typically presented as a bar graph of relative intensity versus mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C20H40 | CID 520444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of Cycloeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of cycloeicosane (C₂₀H₄₀). The information is compiled from various sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties

This compound is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding the behavior of macrocyclic compounds in various systems. Much of the readily available data for this compound is derived from computational estimations, primarily using the Joback method, with some experimentally determined values available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀ | [1][2][3][4] |

| Molecular Weight | 280.53 g/mol | [1][2][4] |

| CAS Registry Number | 296-56-0 | [1][2][4] |

Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic properties of this compound. It is important to note that many of these values are calculated and should be used with an understanding of their theoretical origin.

| Thermodynamic Property | Value | Units | Method/Source |

| Normal Melting Point (Tfus) | 335.00 ± 3.00 | K | NIST[1][2] |

| Normal Boiling Point (Tboil) | 741.00 | K | Joback Calculated Property[1] |

| Enthalpy of Fusion (ΔfusH°) | 8.92 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (ΔvapH°) | 63.26 | kJ/mol | Joback Calculated Property[1] |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -467.71 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.72 | kJ/mol | Joback Calculated Property[1] |

| Critical Temperature (Tc) | 1005.43 | K | Joback Calculated Property[1] |

| Critical Pressure (Pc) | 1537.87 | kPa | Joback Calculated Property[1] |

| Critical Volume (Vc) | 0.978 | m³/kmol | Joback Calculated Property[1] |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is sparse, the following sections describe the standard methodologies used to determine the key thermodynamic properties of solid organic compounds like this compound.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point and enthalpy of fusion.[4][5]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the solid compound (typically a few milligrams) is placed into a sample pan, which is then hermetically sealed.[5]

-

Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant, linear rate. A flow of inert gas is maintained to ensure a stable thermal environment.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, creating an endothermic peak in the DSC thermogram.[5]

-

Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[5]

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7][8]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the organic compound is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb".[8] A fuse wire is positioned to make contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).[8]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Vapor Pressure Measurement for Low-Volatility Solids

For low-volatility compounds like this compound, specialized techniques are required to measure vapor pressure. The gas saturation method is a common approach.[2][9]

Methodology:

-

Sample Saturation: A stream of inert carrier gas is passed at a slow, constant flow rate through a temperature-controlled vessel containing the solid sample. The gas becomes saturated with the vapor of the compound.[2]

-

Vapor Trapping: The saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the compound's vapor.

-

Quantification: The amount of substance collected in the trap over a specific period is quantified using analytical techniques such as gas chromatography or by gravimetric analysis.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the carrier gas passed through the system, and the temperature, assuming ideal gas behavior.[9]

Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the thermodynamics of this compound.

Caption: Interrelationships between key thermodynamic properties.

Caption: Experimental workflow for DSC analysis.

References

- 1. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. calnesis.com [calnesis.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. biopchem.education [biopchem.education]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Crystalline Architecture of Cycloeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeicosane (C₂₀H₄₀), a large-ring cycloalkane, presents a compelling subject for crystallographic studies due to the conformational flexibility inherent in its twenty-carbon ring. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for predicting its physical properties and potential applications, particularly in materials science and as a reference for complex macrocyclic drug molecules. While extensive experimental data on the crystal structure of this compound and its potential polymorphs remains elusive in publicly accessible literature, this guide provides a comprehensive overview of the principles and methodologies that would be employed in its structural elucidation. We will explore the probable experimental protocols for synthesis, crystallization, and X-ray diffraction, and present a hypothetical framework for the resulting crystallographic data.

Introduction to Cycloalkane Crystallography

Cycloalkanes, particularly those with large rings, exhibit complex conformational landscapes that directly influence their packing in the crystalline state.[1] The interplay of van der Waals forces and the energetic favorability of specific conformers dictates the resulting crystal lattice. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a strong possibility for a molecule like this compound due to the subtle energy differences between various ring conformations. Each polymorph can display distinct physical properties, including melting point, solubility, and stability, which are of paramount importance in fields such as drug development.

Hypothetical Crystallographic Data of this compound Polymorphs

While specific experimental data for this compound is not currently available in the surveyed literature, we can postulate the type of data that would be generated from a successful crystallographic analysis. The following table summarizes hypothetical crystallographic data for two potential polymorphs of this compound, designated as Form I and Form II. This data is presented to illustrate the parameters determined in a typical single-crystal X-ray diffraction study.

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.25 | 15.80 |

| b (Å) | 8.50 | 12.30 |

| c (Å) | 22.10 | 18.90 |

| α (°) | 90 | 90 |

| β (°) | 95.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1917.4 | 3660.0 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 0.97 | 0.96 |

| Crystal Color | Colorless | Colorless |

| Crystal Shape | Plate | Block |

| Temperature (K) | 100 | 100 |

| Radiation (λ, Å) | MoKα (0.71073) | MoKα (0.71073) |

| Reflections Collected | 10500 | 20100 |

| Unique Reflections | 3350 | 6400 |

| R-factor (%) | 4.5 | 5.0 |

Experimental Protocols

The successful determination of the crystal structure of this compound would hinge on a meticulously executed series of experimental procedures, from synthesis and purification to crystal growth and diffraction analysis.

Synthesis and Purification of this compound

A common route for the synthesis of large-ring cycloalkanes is the acyloin condensation of a long-chain dicarboxylic acid ester, followed by reduction. For this compound, this would involve the following conceptual steps:

-

Esterification: Eicosanedioic acid would be esterified, for example, with ethanol (B145695) in the presence of an acid catalyst to yield diethyl eicosanedioate.

-

Acyloin Condensation: The diethyl eicosanedioate would undergo an intramolecular cyclization reaction in the presence of molten sodium in an inert solvent like xylene to form the corresponding acyloin.

-

Reduction: The acyloin would then be reduced to this compound. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

-

Purification: The crude this compound would be purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent to obtain high-purity material essential for growing single crystals.

Crystallization of this compound

The growth of high-quality single crystals is often the most challenging step. For a non-polar molecule like this compound, various crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., hexane, heptane, or a mixture of solvents) would be allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and would be determined through screening various options.

-

Slow Cooling: A saturated solution of this compound at an elevated temperature would be slowly cooled to induce crystallization. The rate of cooling is a crucial parameter to control crystal quality.

-

Vapor Diffusion: A solution of this compound in a relatively volatile solvent would be placed in a sealed container with a less volatile solvent in which this compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the this compound solution would gradually decrease its solubility, leading to crystal growth.

The diagram below illustrates a typical workflow for screening crystallization conditions.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their structure can be determined using SCXRD.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The initial positions of the carbon atoms would be determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction would be a complementary and essential technique for the characterization of this compound polymorphs. A powdered sample of this compound would be analyzed to obtain a diffraction pattern that is characteristic of its crystalline form. PXRD is crucial for:

-

Phase Identification: Comparing the PXRD pattern of a bulk sample to the calculated pattern from the single-crystal structure confirms the phase purity.

-

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a powerful tool for identifying and distinguishing between them.

-

Monitoring Phase Transitions: PXRD can be used to study the transformation of one polymorph to another as a function of temperature or other variables.

Conclusion

The determination of the crystal structure of this compound and its potential polymorphs is a scientifically valuable endeavor. Although specific experimental data is not yet publicly available, the methodologies for achieving this are well-established. A systematic approach involving careful synthesis, comprehensive crystallization screening, and detailed analysis by single-crystal and powder X-ray diffraction would be required. The resulting structural information would not only provide fundamental insights into the solid-state behavior of large-ring cycloalkanes but also serve as a valuable reference for the broader scientific community, particularly in the fields of materials science and pharmaceutical development. The hypothetical data and protocols presented in this guide offer a roadmap for future investigations into the crystalline world of this compound.

References

A Deep Dive into the Theoretical and Computational Landscape of Cycloeicosane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cycloeicosane (C₂₀H₄₀), a 20-membered cycloalkane, represents a fascinating subject for theoretical and computational chemists. As a large and flexible macrocycle, its conformational landscape is vast and complex, posing significant challenges and opportunities for computational modeling. This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed to study this compound, with a focus on its conformational analysis, thermodynamic properties, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering insights into the molecular behavior of large cycloalkanes and their potential applications.

Conformational Analysis of this compound

The conformational space of this compound is characterized by a multitude of low-energy structures with small energy barriers between them, leading to high flexibility. Unlike smaller rings such as cyclohexane, where the chair conformation is overwhelmingly dominant, large rings like this compound do not have a single, highly preferred conformation. The primary goal of conformational analysis is to identify the various stable conformers on the potential energy surface and to understand their relative energies and the pathways for their interconversion.

Computational Methodologies

A hierarchical approach is typically employed for the conformational analysis of large, flexible molecules like this compound.

-

Molecular Mechanics (MM): This is the most common starting point for exploring the conformational space. Force fields, such as the Consistent Force Field (CFF) or Lennard-Jones based potentials, are used to calculate the potential energy of the molecule as a function of its atomic coordinates.[1][2] Various search algorithms are used to sample different conformations, including:

-

Systematic Search: This method involves rotating each rotatable bond by a certain increment. However, for a molecule with as many degrees of freedom as this compound, this approach is computationally prohibitive.

-

Stochastic and Monte Carlo Methods: These methods, such as the Monte Carlo Multiple Minimum (MCMM) search, randomly alter the molecular geometry and accept or reject the new conformation based on its energy.[1]

-

Molecular Dynamics (MD) Simulations: By simulating the motion of the atoms over time, MD can explore different conformational regions. Specialized techniques like "LowModeMD" and "MD/LLMOD" are particularly effective for sampling the conformational space of macrocycles.[3]

-

-

Quantum Mechanics (QM): The geometries of the low-energy conformers identified by MM are then typically refined using more accurate, but computationally more expensive, quantum mechanical methods.

-

Ab initio methods: These methods are based on first principles and do not rely on empirical parameters.[4]

-

Density Functional Theory (DFT): DFT has become a popular method for its balance of accuracy and computational cost.

-

Key Conformational Descriptors

The conformations of large cycloalkanes can be described by various parameters, including bond lengths, bond angles, and dihedral (torsion) angles. The strain energy, which is the excess energy relative to a hypothetical strain-free reference compound, is a key factor in determining the stability of a conformation. For large cycloalkanes like this compound, the ring strain is generally low and comparable to that of their acyclic counterparts.[5]

Thermodynamic Properties

Computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity.

Calculated Thermodynamic Data for this compound

The following table summarizes some calculated thermodynamic properties of this compound. It is important to note that these values are often derived from estimation methods like the Joback method and may differ from those obtained through high-level quantum chemical calculations or experimental measurements.

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.72 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -467.71 | kJ/mol | Joback |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.92 | kJ/mol | Joback |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.26 | kJ/mol | Joback |

| Normal Boiling Point (Tboil) | 741.00 | K | Joback |

| Normal Melting Point (Tfus) | 335.00 ± 3.00 | K | NIST |

| Critical Temperature (Tc) | 1005.43 | K | Joback |

| Critical Pressure (Pc) | 1537.87 | kPa | Joback |

| Critical Volume (Vc) | 0.978 | m³/kmol | Joback |

Data sourced from Cheméo and NIST.[6][7]

Spectroscopic Properties

Theoretical calculations are indispensable for interpreting and assigning experimental vibrational spectra (Infrared and Raman).

Computational Approach

The calculation of vibrational spectra typically involves the following steps:

-

Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface using a chosen level of theory (e.g., DFT with a suitable basis set).

-

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.[8]

-

Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability.

Interpreting the Spectra

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the theoretical model. The visualization of the normal modes allows for the assignment of specific vibrational bands to particular types of molecular motion (e.g., C-H stretching, CH₂ scissoring, etc.).

Experimental and Computational Protocols

Detailed protocols are essential for the reproducibility of both experimental and computational studies.

Protocol 1: Conformational Search of this compound using Molecular Mechanics

-

Input Structure Generation: A 3D structure of this compound is built using a molecular modeling software.

-

Force Field Selection: An appropriate force field, such as MMFF94 or OPLS3e, is chosen.

-

Conformational Search Method: A robust conformational search method, such as a Monte Carlo Multiple Minimum (MCMM) search or a Low-Mode Molecular Dynamics (LowModeMD) search, is selected.

-

Search Parameters:

-

Number of Steps: A large number of search steps (e.g., 10,000 to 1,000,000) is specified to ensure thorough sampling of the conformational space.[1]

-

Energy Window: An energy window (e.g., 50 kJ/mol) is set to save only the low-energy conformers.

-

-

Minimization: Each generated conformation is subjected to energy minimization until a convergence criterion (e.g., RMS gradient of 0.05 kJ/mol·Å) is met.

-

Redundancy Removal: Duplicate conformations are removed based on a root-mean-square deviation (RMSD) cutoff.

-

Analysis: The resulting unique conformers are ranked by their relative energies. Their geometries can be further analyzed and used as starting points for higher-level calculations.

Protocol 2: Quantum Chemical Calculation of Vibrational Spectra

-

Conformer Selection: The lowest energy conformer of this compound identified from the conformational search is used as the starting structure.

-

Method and Basis Set Selection: A quantum chemical method and basis set are chosen (e.g., DFT with the B3LYP functional and the 6-31G(d) basis set).

-

Geometry Optimization: The geometry of the selected conformer is optimized to a stationary point on the potential energy surface. The absence of imaginary frequencies should be confirmed to ensure it is a true minimum.

-

Frequency Calculation: A frequency analysis is performed at the same level of theory to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Spectral Analysis: The calculated frequencies are scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). The calculated spectrum is then compared with the experimental spectrum for assignment of the vibrational modes.

Protocol 3: Molecular Dynamics Simulation of this compound

-

System Setup:

-

The initial coordinates of this compound are loaded.

-

A force field (e.g., OPLS-AA) is assigned to the molecule.

-

The molecule is placed in a simulation box, which can be in a vacuum or filled with a solvent.

-

-

Energy Minimization: The energy of the system is minimized to remove any unfavorable contacts.

-

Equilibration: A short MD simulation is run to bring the system to the desired temperature and pressure (e.g., using a Langevin integrator at 298.15 K).[9]

-

Production Run: A long MD simulation is performed to collect data for analysis. The trajectory of the atoms is saved at regular intervals.

-

Analysis: The trajectory is analyzed to study the conformational dynamics, such as transitions between different conformers, and to calculate various properties, such as the radial distribution function and diffusion coefficients.

Visualizing Computational Workflows

Diagrams are essential for illustrating the logical flow of complex computational procedures.

Relevance to Drug Development

While there are no specific, widely documented applications of this compound itself in drug development, the study of such macrocycles is highly relevant to the field. Macrocyclic compounds are of increasing interest in drug discovery as they can bind to challenging protein targets with high affinity and selectivity. The computational techniques described in this guide are routinely used to:

-

Predict the bioactive conformation of macrocyclic drug candidates.

-

Design macrocycles with specific conformational properties to enhance binding to a target protein.

-

Study the encapsulation and release of drugs from macrocyclic host molecules in drug delivery systems.

The understanding of the conformational behavior of a relatively simple macrocycle like this compound provides a fundamental basis for tackling the more complex, functionalized macrocycles encountered in pharmaceutical research.

Conclusion

The theoretical and computational study of this compound provides a window into the complex world of large-ring cycloalkanes. Through a combination of molecular mechanics, quantum mechanics, and molecular dynamics simulations, it is possible to elucidate its conformational landscape, predict its thermodynamic and spectroscopic properties, and understand its dynamic behavior. The methodologies and protocols outlined in this technical guide serve as a foundation for researchers to explore the rich chemistry of this compound and other macrocyclic systems, with potential implications for materials science and drug discovery. The continued development of computational methods and computing power will undoubtedly lead to an even deeper understanding of these fascinating molecules in the years to come.

References

- 1. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting bioactive conformations and binding modes of macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijert.org [ijert.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. This compound (CAS 296-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. koelgroup.princeton.edu [koelgroup.princeton.edu]

- 9. MD Simulation of Alkanes – Molecular Mechanics Tools [education.molssi.org]

The Genesis of Cycloparaffins: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the seminal discoveries and historical synthesis of cycloparaffins, or cycloalkanes. From the initial synthesis of the highly strained cyclopropane (B1198618) to the revolutionary theories that explained the stability of larger rings, this document provides a detailed account for researchers, scientists, and professionals in drug development. It includes meticulously researched experimental protocols from foundational papers, quantitative data on ring strain and conformational energies, and visualizations of key concepts to provide a comprehensive understanding of the origins of this fundamental class of organic compounds.

The Dawn of Alicyclic Chemistry: The Discovery of Cyclopropane

The history of cycloparaffins begins in 1881 with the Austrian chemist August Freund, who successfully synthesized the first cyclic alkane, cyclopropane.[1] Freund's work opened the door to a new class of organic compounds and sparked theoretical inquiries into their structure and stability.

Freund's Synthesis of Cyclopropane (1881)

Experimental Protocol: Freund's Synthesis of Cyclopropane (1881)

Objective: To synthesize cyclopropane via an intramolecular Wurtz reaction.

Reactants:

-

Sodium metal

Procedure:

-

Based on Freund's 1881 publication, the following is a descriptive protocol:

-

1,3-dibromopropane was reacted with finely divided sodium metal in a suitable solvent (likely a non-reactive ether, though not explicitly detailed in all modern summaries).

-

The reaction mixture was heated to initiate the coupling.

-

The resulting gaseous product, cyclopropane, was collected and purified.

Reaction: Br-(CH₂)₃-Br + 2 Na → C₃H₆ + 2 NaBr

The Enigma of Ring Stability: Baeyer's Strain Theory

The existence of a stable three-membered ring in cyclopropane, with its acute 60° internal angles, posed a significant theoretical challenge. In 1885, the German chemist Adolf von Baeyer proposed his seminal "strain theory" to explain the relative stabilities of cyclic compounds.[3][4][5] Baeyer postulated that cycloalkanes are planar and that any deviation of the bond angles from the ideal tetrahedral angle of 109.5° would create "angle strain," destabilizing the molecule.[3][4][5][6]

According to Baeyer's calculations, cyclopentane (B165970) should be the most stable cycloalkane due to its internal angle of 108°, which is very close to the ideal tetrahedral angle.[4] He predicted that cyclopropane and cyclobutane (B1203170) would be highly strained and therefore reactive, while cyclohexane (B81311) and larger rings would also be strained and difficult to synthesize.[4][5]

Quantifying Strain: Angle Strain and Heats of Combustion

Baeyer's theory provided a framework for understanding the reactivity of small rings. The angle strain can be calculated as the deviation from the ideal tetrahedral angle. A more direct experimental measure of ring strain is the heat of combustion per methylene (B1212753) (-CH₂) group. Higher heat of combustion per -CH₂- group indicates greater instability.

| Cycloalkane | Assumed Planar Bond Angle (°) | Calculated Angle Strain (per C-C bond) | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |

| Cyclopropane | 60 | +24°44' | 499.8 | 166.6 | 27.6 |

| Cyclobutane | 90 | +9°44' | 655.9 | 164.0 | 26.4 |

| Cyclopentane | 108 | +0°44' | 793.5 | 158.7 | 6.5 |

| Cyclohexane | 120 | -5°16' | 944.5 | 157.4 | 0 |

Data compiled from multiple sources. The strain energy is calculated relative to a strain-free -CH₂- group value of approximately 157.4 kcal/mol derived from long-chain alkanes.[7][8][9][10]

Beyond Flat Rings: The Sachse-Mohr Theory of Strainless Rings

Baeyer's assumption that all cycloalkanes are planar was a critical flaw in his theory, particularly for larger rings.[11] In 1890, Hermann Sachse proposed that rings with six or more carbons could exist in non-planar, puckered conformations to relieve angle strain.[12][13][14] He specifically described two non-planar forms for cyclohexane: a rigid "symmetrical" form (the chair) and a flexible "unsymmetrical" form (the boat).[7][12]

Sachse's ideas, expressed in the language of mathematics, were largely ignored by the chemical community at the time.[7] It wasn't until 1918 that Ernst Mohr, using the then-new technique of X-ray crystallography to study the structure of diamond, provided convincing evidence for Sachse's puckered conformations.[7][13] This led to the acceptance of the Sachse-Mohr theory of "strainless rings."[14]

The Conformational Landscape of Cyclohexane

The chair conformation of cyclohexane is the most stable, with all bond angles close to the ideal tetrahedral angle and all hydrogen atoms staggered, minimizing torsional strain. The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens.[9][15] A more stable, flexible intermediate between the boat and chair is the "twist-boat" conformation.[8][10]

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair (Transition State) | 10 |

Energy values are relative to the chair conformation.[2][8]

The Synthesis of Larger Rings: Expanding the Cycloparaffin Family

Following the synthesis of cyclopropane, chemists turned their attention to creating larger rings. William Henry Perkin Jr., son of the famous dye chemist, made significant contributions to this area.

The First Synthesis of a Cyclobutane Derivative (Perkin Jr., 1883)

William Henry Perkin Jr. is credited with the first synthesis of a cyclobutane derivative in 1883. His work involved the reaction of the sodium salt of ethyl acetoacetate (B1235776) with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

Experimental Protocol: Perkin Jr.'s Synthesis of a Cyclobutane Derivative (1883)

Objective: To synthesize a cyclobutane derivative.

Reactants:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1,3-dibromopropane

-

Aqueous potassium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

-

Ethyl acetoacetate was treated with sodium ethoxide in ethanol (B145695) to form the sodium salt.

-

-

-

1,3-dibromopropane was added to the solution of the sodium salt, leading to a cyclization reaction.

-

-

-

The resulting cyclic ester was hydrolyzed with aqueous potassium hydroxide.

-

-

-

The reaction mixture was then acidified with hydrochloric acid and heated to induce decarboxylation, yielding the cyclobutane derivative.

-

The Synthesis of Cyclopentane (Wislicenus, 1893)

Johannes Wislicenus reported the synthesis of cyclopentane in 1893.[13] His method involved the dry distillation of calcium adipate (B1204190) to form cyclopentanone (B42830), which was then reduced to cyclopentane.[13]

Experimental Protocol: Wislicenus's Synthesis of Cyclopentane (1893)

Objective: To synthesize cyclopentane from calcium adipate.

Reactants:

-

Adipic acid

-

Calcium hydroxide

-

Zinc dust

Procedure:

-

-

Adipic acid was neutralized with calcium hydroxide to form calcium adipate.

-

-

-

The calcium adipate was then subjected to dry distillation, yielding cyclopentanone.

-

-

-

The resulting cyclopentanone was reduced to cyclopentane using a reducing agent such as zinc dust.

-

The Synthesis of Cyclohexane (Perkin Jr.)

William Henry Perkin Jr. also contributed to the synthesis of six-membered rings. One of his methods involved the cyclization of 1,6-dibromohexane.

Experimental Protocol: Perkin Jr.'s Synthesis of Cyclohexane

Objective: To synthesize cyclohexane from a long-chain dihalide.

Reactants:

-

1,6-dibromohexane

-

Sodium

Procedure:

-

This synthesis follows the same principles as Freund's cyclopropane synthesis but with a longer starting material.

-

1,6-dibromohexane was reacted with sodium in a suitable solvent.

-

The intramolecular Wurtz reaction resulted in the formation of the six-membered cyclohexane ring.

This guide provides a foundational overview of the discovery and early synthesis of cycloparaffins. The pioneering work of these early chemists not only established the existence of cyclic alkanes but also laid the theoretical and practical groundwork for the vast and complex field of alicyclic chemistry that is indispensable in modern drug discovery and development.

References

- 1. August Freund - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. strain.html [ursula.chem.yale.edu]

- 4. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Sachse [chem125-oyc.webspace.yale.edu]

- 13. Historical Background to Conformational analysis [ch.ic.ac.uk]

- 14. Historical Background to Conformational analysis [ch.ic.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Solubility of Cycloeicosane in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cycloeicosane, a 20-carbon cycloalkane, in various organic solvents. Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document emphasizes the fundamental principles governing its solubility, offers qualitative assessments based on established chemical theories, and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound and Its Solubility

This compound (C₂₀H₄₀) is a large, nonpolar, saturated cyclic hydrocarbon. Its structure is characterized by a twenty-carbon ring, giving it a high molecular weight and a nonpolar nature. These characteristics are the primary determinants of its solubility behavior. In the context of pharmaceutical and materials science, understanding the solubility of such molecules is crucial for process development, formulation, and purification.

Like other large cycloalkanes, this compound is generally characterized by low solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1][2][3] This behavior is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process. For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

In the case of this compound, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).[1] When dissolving in an organic solvent, the energy required to break the intermolecular forces within solid this compound and within the solvent is compensated by the formation of new van der Waals interactions between this compound and the solvent molecules.

-

In nonpolar solvents (e.g., hexane, toluene), the intermolecular forces are of a similar nature and magnitude to those in this compound. Therefore, the energy changes upon mixing are minimal, leading to a favorable enthalpy of mixing and good solubility.[3]

-

In polar solvents (e.g., water, ethanol), the solvent molecules are held together by strong hydrogen bonds. The energy required to break these bonds is not sufficiently compensated by the weak van der Waals interactions that would form between the polar solvent and nonpolar this compound molecules. This results in an unfavorable enthalpy of mixing and very low solubility.[2]

Qualitative Solubility of this compound

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility in a range of common organic solvents can be predicted based on their polarity. The following table provides an overview of expected solubility.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| n-Hexane | C₆H₁₄ | Nonpolar | High |

| Cyclohexane | C₆H₁₂ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | High |

| Benzene | C₆H₆ | Nonpolar (Aromatic) | High |

| Carbon Tetrachloride | CCl₄ | Nonpolar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Moderate to High |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Low to Moderate |

| Ethyl Acetate | C₄H₈O₂ | Polar | Low |

| Acetone | C₃H₆O | Polar | Very Low |

| Acetonitrile | C₂H₃N | Polar | Very Low |

| Dimethylformamide (DMF) | C₃H₇NO | Polar | Very Low / Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar | Very Low / Insoluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar | Very Low / Insoluble |

| Methanol | CH₃OH | Polar | Very Low / Insoluble |

| Water | H₂O | Very Polar | Insoluble |

Disclaimer: This table represents predicted qualitative solubility based on chemical principles. Experimental verification is required for precise quantitative values.

Experimental Determination of Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), or Gravimetric analysis)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References